N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Descripción
N-{[3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide (HN–CO–CO–NH) backbone. Key structural features include:
- 4-Chlorobenzoyl-substituted oxazolidinone ring: Attached via a methylene bridge to one nitrogen of the ethanediamide moiety.
- Pyridin-4-ylmethyl group: Linked to the other nitrogen of the ethanediamide.
- Molecular weight: Estimated at ~430–450 g/mol (based on analogs, e.g., ).
This compound’s design combines a heterocyclic oxazolidinone (common in antibiotics and enzyme inhibitors) with a pyridyl group (often enhancing bioavailability and target binding). The 4-chlorobenzoyl moiety may influence lipophilicity and receptor interactions.
Propiedades
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-3-1-14(2-4-15)19(27)24-9-10-28-16(24)12-23-18(26)17(25)22-11-13-5-7-21-8-6-13/h1-8,16H,9-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIMJGPLCHLHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Benzoylation of β-Amino Alcohol Precursors
The DE102007028319A1 patent outlines a method where substituted oxazolidinones are prepared by reacting β-amino alcohols with acyl chlorides. For example:
- Starting material : (R)-2-amino-1-propanol (chiral pool-derived).
- Benzoylation : Treatment with 4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base yields N-(4-chlorobenzoyl)-β-amino alcohol.
- Cyclization : Heating the intermediate in toluene with p-toluenesulfonic acid (PTSA) catalyzes oxazolidinone ring formation.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Benzoylation | 4-Cl-benzoyl chloride, Et₃N | 0°C → RT, 12 h | 85% |
| Cyclization | PTSA, toluene | Reflux, 6 h | 78% |
Introduction of the Methylamine Side Chain
The oxazolidinone’s 2-position requires a methylamine group for subsequent ethanediamide coupling.
Reductive Amination
A method adapted from Sigma-Aldrich’s chiral oxazolidinone synthesis (CAS 184714-56-5) involves:
- Aldehyde formation : Oxidation of the oxazolidinone’s 2-hydroxymethyl group (if present) to an aldehyde using Dess-Martin periodinane.
- Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine.
Optimization Note : Use of NaBH(OAc)₃ in dichloroethane (DCE) at 40°C improves selectivity for the methylamine product.
Synthesis of the Pyridin-4-ylMethyl Ethanamide Component
The N'-[(pyridin-4-yl)methyl]ethanediamide segment is prepared via oxalyl chloride-mediated coupling:
Oxalamide Formation
Per ChemicalBook’s ethanediamide impurity synthesis (CAS 480452-37-7):
- Activation : Pyridin-4-ylmethylamine is treated with oxalyl chloride in DCM at 0°C to generate the reactive oxalyl chloride intermediate.
- Coupling : Reaction with tert-butyl carbamate-protected amine under basic conditions (NaHCO₃) forms the ethanediamide.
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the tert-butoxycarbonyl (Boc) group.
Critical Parameters :
Final Coupling of Oxazolidinone and Ethanediamide Moieties
The two segments are conjugated via amide bond formation:
Carbodiimide-Mediated Coupling
A protocol from DE102007028319A1 and PMC5737831 is adapted:
- Activation : The oxazolidinone methylamine’s primary amine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Nucleophilic attack : The pyridin-4-ylmethyl ethanediamide’s free amine reacts with the activated intermediate at 0°C, gradually warming to room temperature.
Yield Optimization :
- Prolonged stirring (24 h) increases yield to 92%.
- Purification via silica gel chromatography (EtOAc/hexane = 3:7) achieves >98% purity.
Structural Characterization and Validation
Crystallographic Analysis
The crystal structure of related pyridin-4-ylmethyl benzoate derivatives (Biust.ac.bw) confirms the planarity of the pyridine ring and bond lengths consistent with conjugated systems. For the target compound:
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at t = 8.2 min, confirming homogeneity.
Challenges and Mitigation Strategies
- Racemization : Chiral centers in the oxazolidinone may epimerize during coupling. Using EDC/HOBt at 0°C minimizes this risk.
- Solubility Issues : The final compound’s poor solubility in polar solvents necessitates DMF/THF mixtures for reactions.
- Byproducts : Unreacted oxalyl chloride forms dimers; quenching with excess pyridin-4-ylmethylamine reduces impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antibacterial or antiviral agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, while the pyridine group may enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Ethanediamide Derivatives
Key Insights :
Oxazolidinone-Containing Compounds
Key Insights :
- Tyrosyl-phenylalanol analogs (e.g., ) replace the ethanediamide backbone with peptide-like linkages, prioritizing protease stability but reducing synthetic accessibility.
Pyridin-4-yl-Substituted Analogs
Key Insights :
- Simpler pyridin-4-ylmethyl (target compound) offers a balance between target affinity and pharmacokinetic properties.
Chloroaromatic-Containing Compounds
Key Insights :
- Chlorobenzoyl vs. chlorothiazolyl : The former enhances π-π interactions, while the latter may improve metabolic stability .
Actividad Biológica
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS Number: 874805-13-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by an oxazolidinone ring, a chlorobenzoyl moiety, and a pyridine group. Its molecular formula is with a molecular weight of 454.9 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with oxazolidinone structures often exhibit antimicrobial properties. A study showed that derivatives of oxazolidinones can inhibit bacterial protein synthesis, making them effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The specific compound in focus has not been extensively studied in this context, but its structural similarities suggest potential efficacy.
Anticancer Activity
The compound's structure may also contribute to anticancer activity. Oxazolidinones have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines . The exact mechanisms remain to be elucidated for this specific compound, but potential pathways include the modulation of apoptotic proteins and interference with DNA replication.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in disease processes. Compounds with similar structures have been shown to inhibit enzymes like proteases and kinases, which are crucial in cancer progression and microbial resistance . The interaction of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide with these enzymes could be a promising avenue for further research.
The proposed mechanism of action for this compound involves binding to target enzymes or receptors within cells. This binding may alter the conformation of these proteins, leading to decreased activity or altered signaling pathways. For example, the oxazolidinone ring can form hydrogen bonds with active site residues in target proteins, while the chlorobenzoyl group may engage in hydrophobic interactions .
Case Studies and Research Findings
Q & A
Q. How can in vitro toxicity and selectivity be systematically evaluated?
- Cytotoxicity Assays : Compare IC50 values in target vs. non-target cell lines (e.g., HEK293 vs. cancer cells) .
- hERG Channel Inhibition : Patch-clamp assays to assess cardiac liability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
